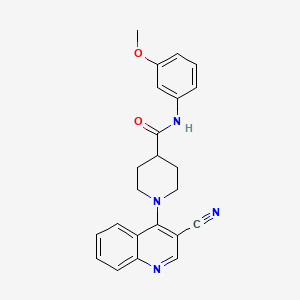

1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

Description

1-(3-Cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 3-cyanoquinolin-4-yl group at the 1-position and a 3-methoxyphenyl group at the amide nitrogen. The quinoline moiety, modified with a cyano group at the 3-position, likely enhances π-π stacking interactions in biological targets, while the 3-methoxyphenyl substituent may improve solubility and pharmacokinetic properties compared to non-polar analogs.

Properties

IUPAC Name |

1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-29-19-6-4-5-18(13-19)26-23(28)16-9-11-27(12-10-16)22-17(14-24)15-25-21-8-3-2-7-20(21)22/h2-8,13,15-16H,9-12H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRYZFPPEJHOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the anilino group, and the attachment of the carboxamide functional group. The reaction conditions often require specific reagents, catalysts, and solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a quinoline derivative with diverse biological activities, making it relevant in medicinal chemistry and drug development.

Scientific Research Applications

- Protein Tyrosine Kinase (PTK) Inhibition: This compound is associated with research focusing on protein tyrosine kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways. It can bind to the active site of these enzymes, preventing phosphorylation processes critical for cell signaling pathways that promote tumor growth.

- Anti-cancer Agent: Research indicates that compounds with similar structures have demonstrated activity against various cancer cell lines, suggesting the potential of this compound in therapeutic applications. It inhibits the action of certain growth factor receptor protein tyrosine kinases (PTK), which inhibits the abnormal growth of certain cell types . Thus, the compound is an anti-cancer agent useful for cancer treatment in mammals .

- Potential Applications: This compound has potential applications in optimizing its structure for enhanced efficacy and reduced side effects.

- Synthesis: The synthesis of 1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of reactions and characterize intermediates.

Mechanism of Action

The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with key analogs, highlighting structural variations, molecular properties, and reported biological activities.

Key Observations:

Bulky substituents (e.g., naphthalen-1-yl in ) significantly increase molecular weight, which may affect bioavailability.

Impact of Substituents on Biological Activity: Quinoline vs. Pyrrolopyrimidine: The LIMK2 inhibitor () replaces quinoline with a pyrrolopyrimidine group, enabling ATP-binding pocket interactions. The target compound’s cyanoquinoline may favor alternative binding modes. Methoxy vs. Methyl/Phenoxy Groups: The 3-methoxyphenyl group in the target compound likely improves solubility over 2-methylphenyl (L483-0059) or phenoxy () analogs, critical for oral absorption.

Biological Relevance: The fluorinated analog L483-0439 and the naphthalen-1-yl derivative () highlight the role of halogenation and aromatic stacking in antiviral activity. The target compound’s 3-cyanoquinoline could similarly target viral proteases or kinases.

Synthetic Approaches :

- Amide coupling methods (e.g., using isobutyl chloroformate in ) and purification via HPLC () are standard for this class, ensuring high purity (>99.8% in ).

Research Findings and Implications

- Structural Diversity: Modifications at the quinoline 3-position (cyano, fluoro) and phenyl group (methoxy, methyl) fine-tune electronic properties and target engagement.

- Therapeutic Potential: Analogous compounds inhibit viral entry () and kinases (), suggesting the target compound could be optimized for similar applications.

- Analytical Validation : NMR, HRMS, and HPLC () are critical for confirming structural integrity, particularly for stereoisomers (e.g., ).

Biological Activity

1-(3-Cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine a cyanoquinoline moiety with a piperidine ring. This article explores the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features:

- A cyano group attached to a quinoline ring, enhancing its reactivity and biological interactions.

- A piperidine ring , which is often associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing both quinoline and piperidine structures exhibit diverse biological activities, including:

- Antitumor Activity : Several studies have shown that derivatives of quinoline possess anticancer properties. For instance, compounds similar in structure to the target compound have demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells .

- Antimicrobial Properties : The presence of the piperidine ring has been linked to antibacterial activity. Compounds with similar frameworks have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. Studies have reported IC50 values indicating significant inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .

Case Studies

- Antitumor Efficacy : A study evaluated several quinoline derivatives for their antitumor activity against MCF-7 cells. The most potent compound showed an IC50 value of 5.56 µM, indicating significant cytotoxicity .

- Antibacterial Screening : Compounds structurally related to this compound were tested against multiple bacterial strains. Results indicated that these compounds exhibited varying degrees of antibacterial activity, with some achieving IC50 values as low as 2.14 µM against specific strains .

Comparative Analysis

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 5.56 | |

| Compound B | Antibacterial | 2.14 | |

| Compound C | AChE Inhibition | 1.21 | |

| Compound D | Urease Inhibition | 6.28 |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Interaction with DNA : Quinoline derivatives are known to intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition : The piperidine component may enhance binding affinity to target enzymes through hydrogen bonding and hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.